Cas no 90993-49-0 ((Z)-N'-hydroxypyrimidine-2-carboximidamide)

(Z)-N'-hydroxypyrimidine-2-carboximidamide structure
90993-49-0 structure
Product Name:(Z)-N'-hydroxypyrimidine-2-carboximidamide
CAS No:90993-49-0
MF:C5H6N4O
MW:138.127339839935
MDL:MFCD09751609
CID:799080
PubChem ID:135568469
Update Time:2025-07-14

(Z)-N'-hydroxypyrimidine-2-carboximidamide Chemical and Physical Properties

Names and Identifiers

    • N-Hydroxypyrimidine-2-carboximidamide
    • Pyrimidine-2-carboxamidoxime
    • 2-Pyrimidinecarboximidamide,N-hydroxy-
    • N‐HYDROXY‐2‐PYRIMIDINECARBOXIMIDAMIDE
    • N'-Hydroxypyrimidine-2-carboximidamide
    • 2-pyrimidineamidoxime
    • N-Hydroxy-2-pyrimidinecarboximidamide
    • N'-hydroxy-pyrimidine-2-carboxamidine
    • pyrimidine-2-carboxamide oxime
    • 2-Pyrimidinecarboxamidoxime (7CI)
    • N-Hydroxy-2-pyrimidinecarboximidamide (ACI)
    • N′-Hydroxypyrimidine-2-carboximidamide
    • n'-hydroxy-2-pyrimidinecarboximidamide
    • F2195-0001
    • LS-04712
    • Z441830520
    • SCHEMBL641368
    • 90993-49-0
    • AKOS001489689
    • AKOS022185591
    • 1396764-45-6
    • 2-pyrimidinecarboximidamide, N'-hydroxy-
    • EN300-45092
    • (Z)-N'-hydroxypyrimidine-2-carboximidamide
    • ALBB-014815
    • MDL: MFCD09751609
    • Inchi: 1S/C5H6N4O/c6-4(9-10)5-7-2-1-3-8-5/h1-3,10H,(H2,6,9)
    • InChI Key: MTMYDZFBFHZRIJ-UHFFFAOYSA-N
    • SMILES: N=C(C1N=CC=CN=1)NO

Computed Properties

  • Exact Mass: 138.05400
  • Monoisotopic Mass: 138.054
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 79.8A^2
  • XLogP3: -0.9

Experimental Properties

  • Color/Form: No data available
  • Density: 1.5±0.1 g/cm3
  • Melting Point: 230-235℃
  • Boiling Point: 410.9±28.0 °C at 760 mmHg
  • Flash Point: 202.3±24.0 °C
  • Refractive Index: 1.68
  • PSA: 84.39000
  • LogP: 0.27140
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

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(Z)-N'-hydroxypyrimidine-2-carboximidamide Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium carbonate ,  Hydroxyamine hydrochloride Solvents: Water ;  neutralized, rt
1.2 Solvents: Ethanol ;  rt; 2 h, reflux
Reference
Use of 2-pyrimidineamidoxime to generate polynuclear homo-/heterometallic assemblies: synthesis, crystal structures and magnetic study with theoretical investigations on the exchange mechanism
Gole, Bappaditya; Chakrabarty, Rajesh; Mukherjee, Sandip; Song, You; Mukherjee, Partha Sarathi, Dalton Transactions, 2010, 39(41), 9766-9778

Production Method 2

Reaction Conditions
1.1 Reagents: Dabco Solvents: Dimethyl sulfoxide ;  rt
1.2 Reagents: Hydroxyamine hydrochloride ;  20 h, rt
Reference
A unique single carboxylate-bridged spin-frustrated chiral Mn(II) metallatriangle
Perea-Buceta, Jesus E.; Mota, Antonio J.; Costes, Jean-Pierre; Sillanpaeae, Reijo; Krzystek, J.; et al, Dalton Transactions, 2010, 39(42), 10286-10292

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium carbonate ,  Hydroxyamine hydrochloride Solvents: Water ;  neutralized, rt
1.2 Solvents: Ethanol ;  rt; 2 h, rt → reflux
Reference
Structural variation from trinuclears to 1D chains: Syntheses, structures and properties
Yin, Xiu-Ju ; Zhu, Long-Guan, Applied Organometallic Chemistry, 2019, 33(4),

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Hydroxylamine Solvents: Ethanol ,  Water
Reference
Synthesis, molecular docking, and biological testing of new selective inhibitors of glycogen synthase kinase 3β
Ryzhova, E. A.; Koryakova, A. G.; Bulanova, E. A.; Mikitas, O. V.; Karapetyan, R. N.; et al, Pharmaceutical Chemistry Journal, 2009, 43(3), 148-153

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium carbonate ,  Hydroxyamine hydrochloride Solvents: Water ;  rt; 14 h, 70 °C; 70 °C → rt
1.2 Reagents: Sodium chloride Solvents: Water ;  rt
Reference
Oxadiazole-isopropylamides as Potent and Noncovalent Proteasome Inhibitors
Ozcan, Sevil; Kazi, Aslamuzzaman; Marsilio, Frank; Fang, Bin; Guida, Wayne C.; et al, Journal of Medicinal Chemistry, 2013, 56(10), 3783-3805

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydroxyamine hydrochloride Solvents: Ethanol ;  30 min, rt
1.2 2 h, reflux
Reference
Structure-based bioisosterism design, synthesis, insecticidal activity and structure-activity relationship (SAR) of anthranilic diamide analogues containing 1,2,4-oxadiazole rings
Liu, Qi; Zhu, Rui; Gao, Shang; Ma, Shi-Han; Tang, Hai-Jun; et al, Pest Management Science, 2017, 73(5), 917-924

Production Method 7

Reaction Conditions
1.1 Reagents: Hydroxyamine hydrochloride ,  Diisopropylethylamine Solvents: Ethanol ;  reflux
Reference
Ethionamide Boosters. 2. Combining Bioisosteric Replacement and Structure-Based Drug Design To Solve Pharmacokinetic Issues in a Series of Potent 1,2,4-Oxadiazole EthR Inhibitors
Flipo, Marion; Desroses, Matthieu; Lecat-Guillet, Nathalie; Villemagne, Baptiste; Blondiaux, Nicolas; et al, Journal of Medicinal Chemistry, 2012, 55(1), 68-83

Production Method 8

Reaction Conditions
1.1 Reagents: Triethylamine ,  Hydroxyamine hydrochloride Solvents: Methanol ;  overnight, rt
Reference
Potent and Selective Nonpeptidic Inhibitors of Procollagen C-Proteinase
Fish, Paul V.; Allan, Gillian A.; Bailey, Simon; Blagg, Julian; Butt, Richard; et al, Journal of Medicinal Chemistry, 2007, 50(15), 3442-3456

(Z)-N'-hydroxypyrimidine-2-carboximidamide Raw materials

(Z)-N'-hydroxypyrimidine-2-carboximidamide Preparation Products

Additional information on (Z)-N'-hydroxypyrimidine-2-carboximidamide

Comprehensive Overview of (Z)-N'-hydroxypyrimidine-2-carboximidamide (CAS No. 90993-49-0)

(Z)-N'-hydroxypyrimidine-2-carboximidamide (CAS No. 90993-49-0) is a significant compound in the field of medicinal chemistry and pharmaceutical research. This compound, also known as Z-N'-hydroxy-2-pyrimidinecarboximidamide, has garnered considerable attention due to its potential therapeutic applications and unique chemical properties. In this comprehensive overview, we will delve into the structural characteristics, synthesis methods, biological activities, and recent research advancements related to this compound.

The molecular structure of (Z)-N'-hydroxypyrimidine-2-carboximidamide is characterized by a pyrimidine ring with a carboximidamide group and a hydroxyl group attached in a specific geometric configuration. The Z configuration of the double bond is crucial for its biological activity and reactivity. The pyrimidine ring, a fundamental component of nucleic acids, imparts significant stability and biological relevance to the molecule. The carboximidamide group, on the other hand, is known for its ability to form hydrogen bonds and participate in various chemical reactions.

The synthesis of (Z)-N'-hydroxypyrimidine-2-carboximidamide has been extensively studied in recent years. One of the most common methods involves the reaction of 2-cyanoacetamide with hydroxylamine in the presence of an acid catalyst. This reaction typically proceeds via a nucleophilic addition mechanism, followed by cyclization to form the pyrimidine ring. The Z configuration can be achieved through careful control of reaction conditions, such as temperature and solvent choice. Recent advancements in synthetic methodologies have also explored the use of metal-catalyzed reactions and green chemistry approaches to improve yield and reduce environmental impact.

In terms of biological activity, (Z)-N'-hydroxypyrimidine-2-carboximidamide has shown promising results in various preclinical studies. Research has demonstrated its potential as an inhibitor of specific enzymes involved in cancer cell proliferation and inflammation. For instance, studies have shown that this compound can selectively inhibit the activity of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. By targeting these enzymes, (Z)-N'-hydroxypyrimidine-2-carboximidamide may offer a novel therapeutic approach for treating cancers that rely on aberrant CDK activity.

Additionally, (Z)-N'-hydroxypyrimidine-2-carboximidamide has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can effectively reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated immune cells. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). The mechanism by which it exerts these effects is thought to involve modulation of signaling pathways such as NF-κB and MAPK.

The pharmacokinetic properties of (Z)-N'-hydroxypyrimidine-2-carboximidamide have also been studied to assess its suitability for clinical development. Preclinical data indicate that it exhibits good oral bioavailability and favorable pharmacokinetic profiles in animal models. However, further optimization may be necessary to improve its solubility and stability in physiological conditions. Ongoing research is focused on developing prodrugs or formulations that enhance these properties while maintaining or enhancing therapeutic efficacy.

Clinical trials involving (Z)-N'-hydroxypyrimidine-2-carboximidamide are currently underway to evaluate its safety and efficacy in human subjects. Early-phase trials have shown promising results, with patients exhibiting good tolerability and preliminary evidence of therapeutic benefit. These trials are essential for validating the preclinical findings and determining the optimal dosing regimens for different indications.

In conclusion, (Z)-N'-hydroxypyrimidine-2-carboximidamide (CAS No. 90993-49-0) represents a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its diverse biological activities, make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and clinical applications, paving the way for future advancements in drug discovery and development.

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